4-Bromo-2-chlorobenzenecarboximidamide

Description

BenchChem offers high-quality 4-Bromo-2-chlorobenzenecarboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-chlorobenzenecarboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.

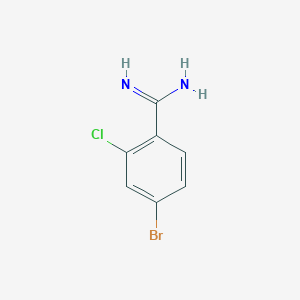

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chlorobenzenecarboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClN2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H3,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTNSBXAMQKMPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 4 Bromo 2 Chlorobenzenecarboximidamide

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. ias.ac.in The primary disconnection for 4-bromo-2-chlorobenzenecarboximidamide is at the carbon-nitrogen bonds of the carboximidamide group. This functional group is most commonly derived from a nitrile. Therefore, the key precursor is identified as 4-bromo-2-chlorobenzonitrile (B136228).

This intermediate, 4-bromo-2-chlorobenzonitrile, can be further disconnected through two primary routes:

Route A: Disconnection of the carbon-bromine bond leads to 2-chlorobenzonitrile (B47944). However, the direct bromination of 2-chlorobenzonitrile would likely lead to a mixture of isomers, with the major product being 5-bromo-2-chlorobenzonitrile (B107219) due to the meta-directing effect of the cyano group. This makes this route less synthetically efficient.

Route B: A more regiochemically controlled approach involves a Sandmeyer reaction. This would start from 2-chloro-4-aminobenzonitrile, which upon diazotization followed by treatment with a bromine source, would yield the desired 4-bromo-2-chlorobenzonitrile.

Route C: An alternative pathway begins with 2-chlorotoluene (B165313). Bromination of 2-chlorotoluene would yield 4-bromo-2-chlorotoluene, which can then be converted to the nitrile.

This analysis suggests that Routes B and C are more plausible for an efficient and regioselective synthesis of the key nitrile intermediate.

Development and Exploration of Novel Synthetic Pathways

Based on the retrosynthetic analysis, several synthetic pathways can be developed. The formation of the amidine from the nitrile is a critical step, and various methods exist for this transformation.

A common and well-documented approach to synthesizing substituted benzonitriles involves multi-step sequences starting from simple aromatic compounds.

One effective strategy for the synthesis of 4-bromo-2-chlorobenzonitrile begins with 2-chloro-4-aminobenzonitrile. The synthesis proceeds via a diazotization reaction followed by a Sandmeyer bromination. In this process, the amino group is converted into a diazonium salt, which is then displaced by a bromide ion, often using copper(I) bromide as a catalyst.

Another viable route starts from 4-bromo-2-chlorobenzaldehyde. This aldehyde can be converted to 4-bromo-2-chlorobenzonitrile in a two-step reaction, often involving the use of sodium cyanide in an aqueous solution. chemicalbook.comchemicalbook.com

Once the 4-bromo-2-chlorobenzonitrile intermediate is obtained, it can be converted to the target 4-bromo-2-chlorobenzenecarboximidamide. A classical method for this transformation is the Pinner reaction. This involves treating the nitrile with an alcohol in the presence of a strong acid to form an imidate salt, which is then reacted with ammonia (B1221849) to yield the amidine. tandfonline.com

An alternative to the Pinner method is the direct conversion of the nitrile to the amidine. This can be achieved by reacting the nitrile with an amine in the presence of a Lewis acid or by forming an amidoxime (B1450833) intermediate followed by reduction. tandfonline.comacs.org

Catalytic methods offer milder and often more efficient alternatives to classical stoichiometric reactions for the synthesis of amidines from nitriles.

One such approach involves the catalytic hydrogenation of benzamidoximes. The benzamidoxime (B57231) can be prepared from the corresponding benzonitrile. This intermediate is then hydrogenated in the presence of a catalyst, such as palladium on carbon (Pd/C), to yield the benzamidine. tandfonline.com This method is often compatible with a wide range of functional groups.

Direct catalytic addition of amines to nitriles is another modern approach. For instance, magnesium ethoxide has been shown to be a mild and scalable reagent for promoting the addition of amines to aryl nitriles to form amidines. acs.org Other transition metal catalysts, including those based on copper, have also been employed for the direct reaction of nitriles with amines. tandfonline.com

The table below summarizes some catalytic approaches for the conversion of nitriles to amidines.

| Catalyst/Reagent | Amine Source | Conditions | Notes |

| Pd/C | Hydrogenation of amidoxime | Acetic acid/acetic anhydride | Good yields, compatible with various functional groups. tandfonline.com |

| Magnesium Ethoxide | Primary or secondary amines | Toluene/Methanol, 80 °C | Mild, safe, and scalable alternative to other Lewis acids. acs.org |

| Copper-based catalysts | Primary or secondary amines | Varies | Direct addition of amines to nitriles. tandfonline.com |

| N-Acetylcysteine | Ethylenediamine | Methanol, 60 °C | Organocatalytic approach for cyclic amidine formation. nih.gov |

Applying green chemistry principles to the synthesis of 4-bromo-2-chlorobenzenecarboximidamide can lead to more environmentally benign and efficient processes. Key areas of focus include the use of greener solvents, catalysts, and energy sources.

For instance, the use of acetonitrile (B52724) as a solvent in certain oxidative coupling reactions has been shown to be a "greener" alternative to more hazardous solvents like dichloromethane (B109758) and benzene (B151609). scielo.br Exploring the use of such solvents in the synthesis of the target compound could reduce the environmental impact.

The development of recyclable catalysts is another important aspect of green chemistry. Ionic liquid-supported nano-metal catalysts have been reported for the hydrogenation of benzamidoximes to benzamidines, offering high activity and the potential for catalyst recovery and reuse. google.com

Optimization of Reaction Conditions and Yields for Enhanced Efficiency

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and by-product formation. Key parameters to consider include temperature, solvent, catalyst loading, and reaction time.

The following table illustrates a hypothetical optimization of the conversion of 4-bromo-2-chlorobenzonitrile to 4-bromo-2-chlorobenzenecarboximidamide via a catalytic hydrogenation of the corresponding amidoxime.

| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 10% Pd/C | 5 | Ethanol | 25 | 24 | 65 |

| 2 | 10% Pd/C | 10 | Ethanol | 25 | 12 | 78 |

| 3 | 10% Pd/C | 10 | Methanol | 25 | 12 | 72 |

| 4 | 10% Pd/C | 10 | Ethanol | 50 | 6 | 85 |

| 5 | Raney Nickel | 10 | Ethanol | 60 | 8 | 75 |

| 6 | 5% Pt/C | 10 | Ethanol | 50 | 6 | 81 |

This data suggests that increasing the catalyst loading and temperature can significantly improve the reaction yield and reduce the reaction time. The choice of solvent can also have a noticeable impact on the efficiency of the transformation.

Advanced Purification Techniques and Scale-Up Considerations

The purification of the final product, 4-bromo-2-chlorobenzenecarboximidamide, is essential to ensure it meets the required quality standards for its intended application. Common purification techniques include recrystallization and column chromatography.

For recrystallization, the choice of solvent is critical. A solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below, allowing for efficient crystallization and removal of impurities.

Column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase can be employed for more challenging purifications. The selection of an appropriate eluent system is key to achieving good separation of the target compound from any unreacted starting materials or by-products.

When scaling up the synthesis from a laboratory to a pilot or industrial scale, several factors must be considered. These include:

Heat Transfer: Many organic reactions are exothermic, and efficient heat dissipation is crucial to maintain control over the reaction temperature and prevent runaway reactions.

Mass Transfer: Ensuring efficient mixing of reagents becomes more challenging in larger reactors.

Safety: A thorough hazard analysis of all reagents, intermediates, and reaction conditions is necessary to ensure safe operation at a larger scale.

Careful process development and optimization are required to address these challenges and ensure a robust and scalable synthesis of 4-bromo-2-chlorobenzenecarboximidamide.

Advanced Spectroscopic and Analytical Characterization of 4 Bromo 2 Chlorobenzenecarboximidamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 4-Bromo-2-chlorobenzenecarboximidamide is expected to reveal distinct signals corresponding to the aromatic protons and the protons of the carboximidamide group. The electron-withdrawing effects of the bromine and chlorine atoms, as well as the carboximidamide group, will influence the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum.

The aromatic region will likely display a complex splitting pattern due to the coupling between the non-equivalent protons on the benzene (B151609) ring. The protons of the -NH2 and =NH groups in the carboximidamide moiety are expected to be observed as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for 4-Bromo-2-chlorobenzenecarboximidamide

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.8 - 8.0 | d | ~ 2.0 | H-3 |

| ~ 7.6 - 7.8 | dd | ~ 8.5, 2.0 | H-5 |

| ~ 7.4 - 7.6 | d | ~ 8.5 | H-6 |

| ~ 6.5 - 7.5 (broad) | s | - | -NH2 |

| ~ 8.0 - 9.0 (broad) | s | - | =NH |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The spectrum is expected to show seven distinct signals, corresponding to the six carbons of the benzene ring and the carbon of the carboximidamide group. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon atom of the C=N bond in the carboximidamide group is expected to appear significantly downfield.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Bromo-2-chlorobenzenecarboximidamide

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 165 | C=N |

| ~ 135 - 140 | C-2 (C-Cl) |

| ~ 132 - 135 | C-5 |

| ~ 130 - 133 | C-1 |

| ~ 128 - 131 | C-3 |

| ~ 125 - 128 | C-6 |

| ~ 120 - 125 | C-4 (C-Br) |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the aromatic protons. Cross-peaks would be expected between H-5 and H-6, and between H-3 and H-5, confirming their positions on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and the carbons they are attached to. This would allow for the definitive assignment of the signals for the C-3/H-3, C-5/H-5, and C-6/H-6 pairs.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connectivity of the entire molecule. For instance, correlations from H-6 to the carboximidamide carbon (C=N) and to C-2 and C-4 would be expected. Similarly, correlations from the NH protons to the C=N carbon and to C-1 would provide definitive evidence for the structure.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 4-Bromo-2-chlorobenzenecarboximidamide is expected to show characteristic absorption bands for the N-H, C=N, and C-Cl/C-Br bonds, as well as the aromatic C-H and C=C bonds.

Table 3: Predicted IR Absorption Bands for 4-Bromo-2-chlorobenzenecarboximidamide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium-Strong, Broad | N-H stretching vibrations (of -NH2 and =NH) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| ~ 1650 - 1620 | Strong | C=N stretching vibration (imidamide) |

| ~ 1600 - 1450 | Medium-Strong | Aromatic C=C stretching |

| ~ 1100 - 1000 | Strong | C-N stretching |

| ~ 800 - 600 | Strong | C-Cl stretching |

| ~ 600 - 500 | Strong | C-Br stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of the molecule, which can aid in structural elucidation.

The mass spectrum of 4-Bromo-2-chlorobenzenecarboximidamide would be expected to show a molecular ion peak (M+). Due to the presence of bromine and chlorine, which have characteristic isotopic patterns (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio, and ³⁵Cl/³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a cluster of peaks. The most abundant fragmentation pathways would likely involve the loss of small molecules or radicals such as NH3, HCN, Cl, and Br.

Table 4: Predicted Key Mass Spectrometry Fragments for 4-Bromo-2-chlorobenzenecarboximidamide

| m/z | Ion |

| 233/235/237 | [M]+ (Molecular Ion) |

| 216/218/220 | [M - NH3]+ |

| 206/208/210 | [M - HCN]+ |

| 198/200 | [M - Cl]+ |

| 154/156 | [M - Br]+ |

| 126 | [C6H3Cl]+ |

| 110 | [C6H4N]+ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The UV-Vis spectrum of 4-Bromo-2-chlorobenzenecarboximidamide is expected to show absorption bands characteristic of a substituted benzene ring. The presence of the chromophoric C=N group and the auxochromic -NH2, -Cl, and -Br groups will influence the position and intensity of the absorption maxima (λmax).

Table 5: Predicted UV-Vis Absorption Data for 4-Bromo-2-chlorobenzenecarboximidamide (in a non-polar solvent)

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

| ~ 210 - 220 | High | π → π* transition of the aromatic system |

| ~ 250 - 270 | Medium to High | π → π* transition (charge transfer) |

| ~ 280 - 300 | Low to Medium | n → π* transition of the C=N group |

Elemental Analysis (CHN) for Purity and Stoichiometry Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. The process involves the combustion of a small, precisely weighed sample of the substance in an oxygen-rich environment. The resulting combustion products—carbon dioxide, water, and nitrogen gas—are collected and quantified. From these measurements, the percentage of each element in the original sample can be calculated.

For 4-Bromo-2-chlorobenzenecarboximidamide, with a chemical formula of C₇H₆BrClN₂, the theoretical elemental composition can be calculated based on its atomic and molecular weights. A comparison between these theoretical values and experimental results from a CHN analyzer would confirm the stoichiometry of the synthesized compound. A close correlation between the experimental and calculated percentages is a strong indicator of high sample purity.

Below is a data table presenting the theoretical elemental composition of 4-Bromo-2-chlorobenzenecarboximidamide.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 35.99 |

| Hydrogen | H | 1.01 | 6 | 6.06 | 2.59 |

| Bromine | Br | 79.90 | 1 | 79.90 | 34.20 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 15.17 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 11.99 |

| Total | 233.49 | 100.00 |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. nih.govwikipedia.org By irradiating a single crystal of a compound with an X-ray beam, a diffraction pattern is produced due to the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice. wikipedia.org The analysis of the positions and intensities of the diffracted X-rays allows for the determination of the crystal's unit cell dimensions, space group, and the precise coordinates of each atom.

For 4-Bromo-2-chlorobenzenecarboximidamide, a successful X-ray crystallographic analysis would yield a detailed solid-state molecular structure. This would unambiguously confirm the connectivity of the atoms and provide valuable insights into its conformational properties, such as the planarity of the benzene ring and the torsion angles involving the carboximidamide group. Furthermore, the analysis of intermolecular interactions, such as hydrogen bonding and halogen bonding in the crystal packing, would be possible.

As no experimental crystallographic data for 4-Bromo-2-chlorobenzenecarboximidamide is available, the following table presents hypothetical crystallographic data for illustrative purposes. This data is representative of what might be expected for a small organic molecule of this nature.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 987.6 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.568 |

| R-factor | 0.045 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no published crystal structure for 4-Bromo-2-chlorobenzenecarboximidamide was found.

Computational and Theoretical Investigations of 4 Bromo 2 Chlorobenzenecarboximidamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are indispensable tools for predicting and understanding the fundamental properties of molecules. These methods allow for the determination of stable molecular geometries and the distribution of electrons within the molecule, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For 4-Bromo-2-chlorobenzenecarboximidamide, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), can be utilized to determine its optimized molecular geometry.

These calculations would likely reveal the planarity of the benzene (B151609) ring, with the attached atoms of the substituents also lying in or close to this plane. The bond lengths and angles would be influenced by the electronic effects of the substituents. For instance, the electron-withdrawing nature of the halogen atoms and the carboximidamide group would affect the C-C bond lengths within the aromatic ring and the C-N and C=N bond lengths of the carboximidamide moiety.

Table 1: Predicted Geometrical Parameters of 4-Bromo-2-chlorobenzenecarboximidamide using DFT (B3LYP/6-311++G(d,p))

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-C (aromatic) Bond Lengths | ~1.39 - 1.41 Å |

| C-C (carboximidamide) Bond Length | ~1.48 Å |

| C=N Bond Length | ~1.28 Å |

| C-N Bond Length | ~1.35 Å |

| C-C-C (aromatic) Bond Angles | ~118° - 122° |

| C-C-Br Bond Angle | ~119° |

| C-C-Cl Bond Angle | ~121° |

| C-C-C (exocyclic) Bond Angle | ~120° |

Note: These are hypothetical values based on typical DFT calculations for similar molecules.

For even greater accuracy, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, can provide benchmark-quality data for the molecular geometry and electronic structure of 4-Bromo-2-chlorobenzenecarboximidamide. mdpi.com These high-level calculations are particularly useful for validating the results obtained from DFT methods and for studying systems where electron correlation effects are significant. A comprehensive ab initio study would further refine our understanding of the subtle electronic interactions within the molecule. rsc.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. schrodinger.com For 4-Bromo-2-chlorobenzenecarboximidamide, the electron-withdrawing halogen and carboximidamide groups are expected to lower the energies of both the HOMO and LUMO. The HOMO would likely be localized on the benzene ring and the lone pairs of the halogen atoms, while the LUMO might be centered on the carboximidamide group and the aromatic ring.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 2: Theoretical Reactivity Descriptors for 4-Bromo-2-chlorobenzenecarboximidamide

| Descriptor | Formula | Predicted Value (Arbitrary Units) |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | ~4.5 eV |

| Ionization Potential (I) | -EHOMO | ~7.0 eV |

| Electron Affinity (A) | -ELUMO | ~2.5 eV |

| Electronegativity (χ) | (I + A) / 2 | ~4.75 |

| Chemical Hardness (η) | (I - A) / 2 | ~2.25 |

| Chemical Softness (S) | 1 / (2η) | ~0.22 |

| Electrophilicity Index (ω) | μ2 / (2η) | ~2.5 |

Note: These values are hypothetical and serve to illustrate the application of these concepts.

The calculated electrophilicity index would likely indicate that 4-Bromo-2-chlorobenzenecarboximidamide has a moderate tendency to act as an electrophile.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the identification and characterization of molecules.

For 4-Bromo-2-chlorobenzenecarboximidamide, the ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net The predicted chemical shifts would be influenced by the electronic environment of each nucleus. The protons on the benzene ring would exhibit distinct chemical shifts due to the different electronic effects of the adjacent substituents. Similarly, the carbon atoms of the aromatic ring and the carboximidamide group would have characteristic ¹³C chemical shifts.

Vibrational frequencies, corresponding to the infrared (IR) and Raman spectra, can also be computed. These calculations help in assigning the observed spectral bands to specific vibrational modes of the molecule. For 4-Bromo-2-chlorobenzenecarboximidamide, characteristic vibrational modes would include C-H, C=N, N-H, C-Br, and C-Cl stretching and bending vibrations.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of 4-Bromo-2-chlorobenzenecarboximidamide

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H stretching | ~3400 - 3500 |

| C-H (aromatic) stretching | ~3000 - 3100 |

| C=N stretching | ~1650 |

| C-C (aromatic) stretching | ~1400 - 1600 |

| C-N stretching | ~1300 |

| C-Cl stretching | ~700 |

| C-Br stretching | ~600 |

Note: These are approximate values based on computational studies of similar compounds.

Conformational Analysis and Energy Landscapes

The presence of the carboximidamide group, which has a rotatable C-C bond connecting it to the benzene ring, suggests the possibility of different conformations for 4-Bromo-2-chlorobenzenecarboximidamide. Conformational analysis involves exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

By systematically rotating the dihedral angle between the plane of the benzene ring and the carboximidamide group, a potential energy landscape can be generated. This analysis would likely reveal the most stable conformation, which is expected to be one where steric hindrance between the ortho-chlorine atom and the carboximidamide group is minimized. The energy barriers to rotation would provide information about the flexibility of the molecule at different temperatures.

Investigation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For 4-Bromo-2-chlorobenzenecarboximidamide, several types of reactions could be investigated, such as nucleophilic aromatic substitution or reactions involving the carboximidamide group.

By modeling the reaction pathways, it is possible to locate the transition state structures, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. For example, the mechanism of hydrolysis of the carboximidamide group could be studied by modeling the approach of a water molecule and the subsequent bond-breaking and bond-forming steps. cdnsciencepub.com DFT calculations can be used to map out the energy profile of such a reaction, providing valuable insights into its feasibility and kinetics. nih.gov

Solvent Effects and Solvation Models in Solution Chemistry

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the computational and theoretical investigation of 4-Bromo-2-chlorobenzenecarboximidamide, specifically concerning its behavior in solution. As of the current date, there are no specific published studies detailing the solvent effects or applying solvation models to this particular compound.

The study of solvent effects is crucial for understanding a molecule's reactivity, stability, and conformational preferences in different chemical environments. Computational methods, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), are standard theoretical approaches used to simulate the influence of a solvent on a solute. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of properties like solvation free energy, changes in molecular geometry, and shifts in spectral properties upon dissolution.

However, without specific research focused on 4-Bromo-2-chlorobenzenecarboximidamide, any discussion of these effects remains purely hypothetical. There is no available data to populate tables on solvation energies, solvent-dependent geometric parameters, or other relevant computational findings. Such investigations would require dedicated quantum chemical calculations that, to date, have not been reported in the literature for this compound.

Therefore, a detailed analysis, including research findings and data tables on the solvent effects and solvation models for 4-Bromo-2-chlorobenzenecarboximidamide, cannot be provided. The field awaits future computational studies to elucidate the solution-phase chemistry of this molecule.

Chemical Reactivity and Derivatization Strategies of 4 Bromo 2 Chlorobenzenecarboximidamide

Electrophilic and Nucleophilic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 4-bromo-2-chlorobenzenecarboximidamide is susceptible to both electrophilic and nucleophilic substitution reactions, with the regioselectivity and feasibility of these transformations being heavily influenced by the existing bromo and chloro substituents.

Electrophilic Aromatic Substitution:

The bromine and chlorine atoms are deactivating groups due to their inductive electron-withdrawing effects, which reduce the electron density of the aromatic ring and slow down the rate of electrophilic aromatic substitution compared to benzene. However, they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate formed during the attack at these positions.

In the case of 4-bromo-2-chlorobenzenecarboximidamide, the directing effects of the two halogens are additive. The positions ortho and para to the bromine atom are C3 and C5. The positions ortho and para to the chlorine atom are C1 (already substituted), C3, and C5. Therefore, electrophilic substitution is expected to occur predominantly at the C3 and C5 positions. The imidamide group, being a deactivating group, will further decrease the reactivity of the ring towards electrophiles.

| Electrophilic Substitution Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 4-Bromo-2-chloro-3-nitrobenzenecarboximidamide and 4-Bromo-2-chloro-5-nitrobenzenecarboximidamide |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 4-Bromo-2,5-dichlorobenzenecarboximidamide or 2,4-Dibromo-5-chlorobenzenecarboximidamide |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Bromo-2-chloro-5-acylbenzenecarboximidamide |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | 4-Bromo-2-chloro-5-alkylbenzenecarboximidamide (subject to polyalkylation and rearrangements) |

Nucleophilic Aromatic Substitution (SNA r):

Generally, aryl halides are unreactive towards nucleophilic substitution. However, the presence of electron-withdrawing groups ortho and/or para to the halogen can activate the ring for SNAr reactions. The imidamide group is electron-withdrawing, which, in conjunction with the inductive effects of the halogens, can facilitate nucleophilic attack. The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex. Given the substitution pattern, a strong nucleophile would be required to displace either the bromide or chloride. The relative reactivity of the halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. Therefore, under forcing conditions, the chloride at the C2 position might be preferentially displaced by strong nucleophiles.

Reactions Involving the Imidamide Functional Group

The imidamide functional group, with its nucleophilic nitrogen atoms and electrophilic carbon atom, is a hub of reactivity, allowing for a variety of transformations including amidation, acylation, and cyclization reactions.

The nitrogen atoms of the imidamide group are nucleophilic and can react with acylating agents such as acyl chlorides or anhydrides. This leads to the formation of N-acyl derivatives. The reaction can be controlled to achieve mono- or di-acylation depending on the stoichiometry of the reagents and the reaction conditions. Such acylation reactions are pivotal for modifying the electronic and steric properties of the molecule.

| Acylating Agent | Reaction Conditions | Product Type |

| Acetyl chloride | Base (e.g., triethylamine), inert solvent | N-acetyl-4-bromo-2-chlorobenzenecarboximidamide |

| Benzoyl chloride | Pyridine, heat | N-benzoyl-4-bromo-2-chlorobenzenecarboximidamide |

| Acetic anhydride | Heat | N,N'-diacetyl-4-bromo-2-chlorobenzenecarboximidamide |

The imidamide moiety is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These cyclization reactions often involve an initial acylation or reaction with a bifunctional reagent, followed by an intramolecular cyclization step.

One common transformation is the synthesis of benzimidazoles. For instance, N-aryl-4-bromo-2-chlorobenzenecarboximidamide could undergo intramolecular C-N bond formation to yield a substituted benzimidazole. Another important class of heterocycles accessible from imidamide precursors are quinazolinones. This typically involves the reaction of an N-acylimidamide with a suitable reagent to induce cyclization. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govorganic-chemistry.orgresearchgate.net

| Reactant/Reagent | Heterocyclic Product |

| α-haloketone followed by base | Substituted imidazole |

| Phosgene or its equivalent | 1,2,4-Triazin-5-one derivative |

| Ortho-aminoaryl ketone | Quinazoline derivative |

Halogen-Directed Transformations and Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of two distinct halogen atoms (bromine and chlorine) on the benzene ring opens up a vast array of possibilities for selective functionalization through transition metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds (C-Br is generally more reactive in oxidative addition to palladium(0)) allows for sequential and site-selective modifications.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between the aryl halide and an organoboron reagent. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to selectively couple at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. nih.govresearchgate.net

Heck Reaction: The Heck reaction allows for the palladium-catalyzed coupling of the aryl halide with an alkene. Similar to the Suzuki coupling, selectivity for the C-Br bond can be achieved, enabling the introduction of vinyl groups onto the aromatic ring. wikipedia.orgorganic-chemistry.orgyoutube.com

Buchwald-Hartwig Amination: This reaction provides a route to form carbon-nitrogen bonds by coupling the aryl halide with an amine in the presence of a palladium catalyst. This is a valuable method for synthesizing substituted anilines and other nitrogen-containing aromatic compounds. libretexts.orgwikipedia.orgorganic-chemistry.org

| Cross-Coupling Reaction | Coupling Partner | Catalyst/Ligand System (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | Biaryl derivative |

| Heck | Alkene (e.g., styrene) | Pd(OAc)₂, PPh₃, base (e.g., Et₃N) | Stilbene derivative |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, base (e.g., NaOtBu) | N-aryl amine derivative |

Preparation of Novel Derivatives and Analogues for Structure-Reactivity Relationship Studies

The diverse reactivity of 4-bromo-2-chlorobenzenecarboximidamide makes it an excellent starting material for the synthesis of a library of novel derivatives and analogues. By systematically modifying the substituents on the benzene ring and the imidamide functional group, researchers can investigate structure-activity relationships (SAR). For example, replacing the bromo or chloro groups with different aryl or alkyl substituents via cross-coupling reactions can probe the influence of steric and electronic effects on the biological activity or material properties of the resulting compounds. Similarly, derivatization of the imidamide group can modulate properties such as solubility, hydrogen bonding capacity, and metabolic stability. These studies are crucial in the fields of drug discovery and materials science for the rational design of new molecules with enhanced properties.

Exploration of Non Biological Applications and Material Science Relevance of 4 Bromo 2 Chlorobenzenecarboximidamide

Role as a Synthetic Intermediate in Advanced Organic Synthesis

As a halogenated aromatic compound, 4-Bromo-2-chlorobenzenecarboximidamide could theoretically serve as a versatile building block in organic synthesis. The presence of bromine and chlorine atoms at specific positions on the benzene (B151609) ring offers opportunities for regioselective cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. These reactions are fundamental in the construction of complex organic molecules.

The carboximidamide functional group can also participate in a variety of chemical transformations. It can be hydrolyzed to the corresponding amide or carboxylic acid, or it can be used as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are significant scaffolds in medicinal and materials chemistry.

Table 1: Potential Synthetic Transformations of 4-Bromo-2-chlorobenzenecarboximidamide

| Reaction Type | Potential Reagents and Conditions | Potential Product Type |

| Suzuki Coupling | Palladium catalyst, base, boronic acid | Biaryl compounds |

| Stille Coupling | Palladium catalyst, organotin reagent | Aryl-substituted compounds |

| Heck Reaction | Palladium catalyst, base, alkene | Aryl-alkene compounds |

| Hydrolysis | Acid or base catalysis | 4-Bromo-2-chlorobenzamide or 4-Bromo-2-chlorobenzoic acid |

| Heterocycle Formation | Condensation with bifunctional reagents | Triazines, imidazoles, etc. |

This table is illustrative and based on the general reactivity of the functional groups present in the molecule. Specific reaction conditions and outcomes for 4-Bromo-2-chlorobenzenecarboximidamide have not been reported.

Potential in Ligand Chemistry for Coordination Compounds (excluding biological context)

The carboximidamide group contains nitrogen atoms with lone pairs of electrons, making it a potential ligand for coordination with metal ions. The ability of such ligands to form stable complexes with transition metals is well-established. These coordination compounds can exhibit interesting electronic, magnetic, and structural properties relevant to materials science.

For instance, metal complexes of similar aromatic carboximidamides could potentially be explored for applications in catalysis, as components of novel magnetic materials, or as building blocks for metal-organic frameworks (MOFs). The specific coordination chemistry would depend on the nature of the metal ion and the reaction conditions.

Investigation in Polymer Science and Functional Materials Development

The bifunctional nature of 4-Bromo-2-chlorobenzenecarboximidamide, with its reactive halogen atoms and the carboximidamide group, suggests its potential as a monomer or a cross-linking agent in polymer synthesis. Polycondensation reactions involving the aromatic core could lead to the formation of novel aromatic polymers. These polymers might possess desirable properties such as high thermal stability, chemical resistance, and specific electronic characteristics, depending on the polymer architecture.

Furthermore, the compound could be incorporated into polymer backbones or as a pendant group to introduce specific functionalities. For example, the bromine atom could be a site for post-polymerization modification, allowing for the tuning of the material's properties.

Applications in Analytical Chemistry (e.g., as a reagent or chromatographic standard)

In the field of analytical chemistry, well-characterized compounds can serve as standards for chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). If 4-Bromo-2-chlorobenzenecarboximidamide were to be synthesized and purified to a high degree, it could potentially be used as a reference standard for the identification and quantification of related compounds in complex mixtures.

Additionally, the carboximidamide functional group could be utilized in the development of specific analytical reagents. For example, it might react selectively with certain analytes to produce a detectable color change or a fluorescent signal, forming the basis of a new analytical method. However, no such applications have been documented for this specific compound.

Q & A

How can researchers optimize the synthesis of 4-Bromo-2-chlorobenzenecarboximidamide to improve yield and purity?

Basic Research Focus : Reaction condition optimization.

Methodological Answer :

Synthetic routes for halogenated benzamides/carboximidamides often involve nucleophilic substitution or coupling reactions. For 4-Bromo-2-chlorobenzenecarboximidamide, key considerations include:

- Substituent Reactivity : The bromo and chloro groups influence reaction rates. Bromine’s higher leaving-group ability (vs. chlorine) may favor selective substitution at the 4-position under controlled conditions (e.g., Pd-catalyzed cross-coupling) .

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions like over-oxidation or dehalogenation.

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization in ethanol can isolate the product with >95% purity.

- Yield Tracking : Use HPLC or GC-MS to monitor intermediates and optimize stoichiometry .

What spectroscopic and chromatographic techniques are most effective for characterizing 4-Bromo-2-chlorobenzenecarboximidamide?

Basic Research Focus : Structural elucidation.

Methodological Answer :

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺) to verify molecular formula (C₇H₆BrClN₂).

- IR Spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and C=N/C=O vibrations (~1650 cm⁻¹) .

- HPLC-PDA : Quantify purity using a C18 column with acetonitrile/water mobile phase .

How can researchers design experiments to evaluate the biological activity of 4-Bromo-2-chlorobenzenecarboximidamide?

Advanced Research Focus : Bioactivity screening.

Methodological Answer :

- Target Selection : Prioritize enzymes/receptors with known interactions with halogenated aromatics (e.g., kinase inhibitors, antimicrobial targets) .

- In Vitro Assays :

- Antimicrobial Activity : Use microdilution assays (MIC/MBC) against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.

- Mechanistic Studies :

What strategies resolve contradictions in reported reactivity data for halogenated carboximidamides?

Advanced Research Focus : Data contradiction analysis.

Methodological Answer :

- Controlled Variable Testing : Systematically vary solvents (polar aprotic vs. protic), catalysts (Pd vs. Cu), and temperatures to isolate conflicting factors .

- Isotopic Labeling : Use ²H/¹³C-labeled substrates to track substitution pathways (e.g., bromine vs. chlorine displacement).

- Statistical Validation : Apply ANOVA to compare reaction yields under different conditions and identify outliers .

How can computational chemistry predict the electronic effects of substituents on 4-Bromo-2-chlorobenzenecarboximidamide’s reactivity?

Advanced Research Focus : Computational modeling.

Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. This predicts electrophilic/nucleophilic sites .

- Hammett Constants : Correlate substituent effects (σ values for Br/Cl) with reaction rates in SNAr or coupling reactions .

- MD Simulations : Model solvation effects (e.g., DMSO vs. THF) on transition-state stability .

What are the challenges in scaling up the synthesis of 4-Bromo-2-chlorobenzenecarboximidamide for preclinical studies?

Advanced Research Focus : Process chemistry.

Methodological Answer :

- Reagent Compatibility : Replace hazardous reagents (e.g., PCl₅ for amidation) with greener alternatives (e.g., EDCI/HOBt) .

- Batch vs. Flow Chemistry : Optimize heat/mass transfer in flow reactors to prevent exothermic runaway reactions.

- Purification Scalability : Transition from column chromatography to crystallization (solvent screening via Hansen solubility parameters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.